8-Dechloro-9-chloro Loratadine
8-Dechloro-9-chloro Loratadine
Brand Name:
Vulcanchem
CAS No.:
109537-11-3
VCID:
VC0122523
InChI:
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
SMILES:
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Molecular Formula:
C22H23ClN2O2
Molecular Weight:
382.9 g/mol
8-Dechloro-9-chloro Loratadine
CAS No.: 109537-11-3
Reference Standards
VCID: VC0122523
Molecular Formula: C22H23ClN2O2
Molecular Weight: 382.9 g/mol
CAS No. | 109537-11-3 |
---|---|
Product Name | 8-Dechloro-9-chloro Loratadine |
Molecular Formula | C22H23ClN2O2 |
Molecular Weight | 382.9 g/mol |
IUPAC Name | ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Standard InChIKey | BTRWFDJXJHWGSK-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Canonical SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Synonyms | 4-(9-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester; Ethyl 4-(9-Chloro-5,6-dihydro-11H-benzo[5,6]_x000B_cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxyate; |
PubChem Compound | 13661007 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume